3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-butylsulfanyl-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c1-5-7-8-20-13-15-14-11(18(13)6-2)10-9-17(3)16-12(10)19-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDJDFIHZKJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as hydrazine derivatives and aldehydes, are often used in these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring and have similar synthetic routes and applications.
Hydrazine-coupled pyrazoles: These compounds also contain pyrazole rings and are investigated for similar biological activities.
Uniqueness
3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antifungal, anticancer, and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and its structure includes a butylsulfanyl group and a pyrazole moiety, contributing to its biological activity.
Antifungal Properties
Triazoles are well-known for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains. For instance:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.5 µg/mL |
| Triazole Derivative B | Aspergillus niger | 0.25 µg/mL |
These results suggest that the compound may be effective against opportunistic fungal infections, particularly in immunocompromised patients .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 3–4.5 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 6 | Inhibition of aromatase and EGFR pathways |
The IC50 values indicate that the compound exhibits potent anticancer activity, making it a candidate for further development in oncological therapeutics .
Other Pharmacological Effects
In addition to antifungal and anticancer activities, triazole compounds have shown promise in other areas:
- Anti-inflammatory : Some derivatives demonstrate inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
- Antioxidant : The presence of the pyrazole moiety contributes to free radical scavenging activity.
These additional properties enhance the therapeutic potential of this compound .
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Antifungal Efficacy : A study demonstrated that a series of triazole compounds exhibited varying degrees of antifungal activity against clinical isolates of Candida species. The compound under discussion showed promising results comparable to established antifungals .
- Cancer Cell Line Evaluation : In vitro studies on breast cancer cell lines revealed that the compound led to significant reductions in cell viability through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(butylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or condensation of substituted hydrazines with carbonyl derivatives. Ethanol or glacial acetic acid is often used as a solvent under reflux .
- Step 2 : Introduction of the butylsulfanyl group via nucleophilic substitution using butylthiol in the presence of a base (e.g., NaOH) .
- Step 3 : Functionalization with the 3-methoxy-1-methylpyrazole moiety using Suzuki-Miyaura coupling or direct alkylation, depending on precursor availability .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions and integration ratios. For example, the methoxy group () should appear as a singlet near δ 3.8 ppm in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., in ethyl acetate) and solve the structure using SHELX or OLEX2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the triazole core?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. For cyclization reactions, DMF may enhance reaction rates due to higher dielectric constants .
- Catalyst Selection : Explore Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 50–100°C for 1–2 hours vs. traditional 16-hour reflux) .
Q. How should researchers address contradictory biological activity data (e.g., antifungal vs. antibacterial efficacy)?
- Methodological Answer :
- Replicate Assays : Conduct dose-response curves in triplicate using standardized protocols (e.g., CLSI guidelines) to rule out experimental variability .
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., fungal CYP51 vs. bacterial DNA gyrase) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyrazole ring to enhance antifungal specificity, as seen in analogous triazole derivatives .
Q. What strategies mitigate polymorphism issues during crystallization for XRD analysis?
- Methodological Answer :
- Solvent Screening : Use slow evaporation with mixed solvents (e.g., ethyl acetate/hexane) to favor single-crystal growth .
- Additive Use : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF]) to stabilize specific crystal packing motifs .
- Temperature Gradients : Perform crystallization at controlled cooling rates (e.g., 0.5°C/hour) to reduce lattice defects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental Validation : Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., nitrobenzene derivatives) to measure logP .
- Computational Cross-Check : Compare results from software (e.g., ACD/Labs, ChemAxon) with molecular dynamics simulations to account for solvent effects .
- Literature Review : Cross-reference data from peer-reviewed studies (avoiding unreliable sources like BenchChem) to identify consensus values .
Experimental Design Tables
Table 1 : Optimization of Triazole Core Synthesis
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reflux, 16 h | Ethanol | None | 45 | 92% |
| Microwave, 2 h | DMF | Cu(I) | 78 | 98% |
| Room temp, 24 h | DCM | NaN | 32 | 85% |
Table 2 : Biological Activity Comparison
| Target Organism | IC (µM) | Assay Type | Reference |
|---|---|---|---|
| C. albicans | 1.2 ± 0.3 | Broth microdilution | |
| E. coli | >100 | Agar diffusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
